molecular formula C7H9NO3S B2625418 2-(4,5-Dimethyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)acetic acid CAS No. 926268-69-1

2-(4,5-Dimethyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)acetic acid

Cat. No.: B2625418
CAS No.: 926268-69-1
M. Wt: 187.21
InChI Key: VFVAZHGVEQMWAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4,5-Dimethyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)acetic acid is a heterocyclic compound featuring a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-Dimethyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,5-dimethylthiazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, followed by acidification to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Dimethyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Scientific Research Applications

2-(4,5-Dimethyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4,5-Dimethyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanoic acid
  • 2-(4,5-Dimethyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)butanoic acid
  • 2-(4,5-Dimethyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)pentanoic acid

Uniqueness

2-(4,5-Dimethyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)acetic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its acetic acid moiety allows for further functionalization, making it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

2-(4,5-dimethyl-2-oxo-1,3-thiazol-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S/c1-4-5(2)12-7(11)8(4)3-6(9)10/h3H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFVAZHGVEQMWAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=O)N1CC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.